molecular formula C11H10BrNO2 B6347554 ethyl 5-bromo-1H-indole-3-carboxylate CAS No. 103858-54-4

ethyl 5-bromo-1H-indole-3-carboxylate

Cat. No.: B6347554
CAS No.: 103858-54-4
M. Wt: 268.11 g/mol
InChI Key: ADKGKNXUVQJLHW-UHFFFAOYSA-N
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Description

Ethyl 5-bromoindole-3-carboxylate is a research chemical . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have attracted increasing attention due to their application as biologically active compounds for the treatment of various disorders .


Molecular Structure Analysis

The molecular formula of Ethyl 5-bromoindole-3-carboxylate is C11H10BrNO2, and its molecular weight is 268.11 . Further details about its molecular structure are not available from the search results.


Physical and Chemical Properties Analysis

Ethyl 5-bromoindole-3-carboxylate has a molecular weight of 268.11 . Additional physical and chemical properties are not available from the search results.

Scientific Research Applications

Ethyl 5-bromoindole-3-carboxylate is a compound that has found applications across various scientific research areas. Despite the absence of direct studies on this specific compound in the retrieved literature, the broader context of indole derivatives, their synthesis, and applications provides insights into its potential research applications. Indole derivatives, including ethyl 5-bromoindole-3-carboxylate, are pivotal in medicinal chemistry, especially for their roles in drug development and as intermediates in organic synthesis.

Potential Applications in Drug Development

One relevant area of application for compounds related to ethyl 5-bromoindole-3-carboxylate is in drug development. For instance, telotristat ethyl, a tryptophan hydroxylase inhibitor, has been approved for managing carcinoid syndrome symptoms in metastatic neuroendocrine tumor patients (Muhammad Masab & M. Saif, 2017)[https://consensus.app/papers/telotristat-ethyl-proof-principle-first-agent-management-masab/e865e26248ff578b89fad2e578c2f514/?utm_source=chatgpt]. This example illustrates the potential for indole derivatives in therapeutic applications, highlighting the relevance of ethyl 5-bromoindole-3-carboxylate in similar contexts.

Role in Chemical Synthesis and Material Science

Ethyl 5-bromoindole-3-carboxylate's utility extends beyond pharmaceuticals into chemical synthesis and material science. The compound's bromo and carboxylate functional groups make it a versatile intermediate for various chemical transformations. For example, in the field of electrochemical technology, haloaluminate room-temperature ionic liquids, similar in structural complexity to ethyl 5-bromoindole-3-carboxylate, have been utilized for electroplating and energy storage (T. Tsuda, G. Stafford, & C. Hussey, 2017)[https://consensus.app/papers/surface-finishing-energy-storage-technology-tsuda/2b46e7890ab75380b6b13e63ed229ed6/?utm_source=chatgpt]. This indicates the broader utility of such compounds in developing new materials and technologies.

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community due to the importance of this significant ring system .

Biochemical Analysis

Properties

IUPAC Name

ethyl 5-bromo-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKGKNXUVQJLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657661
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103858-54-4
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103858-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (8.5 ml) was added to a solution of 5-bromoindole (10.0 g) in N,N-dimethylformamide (50 ml) at 0° C., and stirred at the same temperature for three hours. After completion of the reaction, water was added to the reaction solution and the precipitated crystalline was collected by filtration. Water (250 ml) and sodium hydroxide (50 g) were added to a solution of the resulting residue in ethanol (50 ml) and the mixture was stirred at 120° C. for eight hours. After completion of the reaction, the reaction solution was cooled to room temperature, concentrated hydrochloric acid was added and the precipitated solid was collected by filtration. To a solution of the resulting residue in ethanol (250 ml), was added concentrated sulfuric acid (5.0 ml) and the mixture was stirred at 90° C. for three hours. Concentrated sulfuric acid (5.0 ml) was further added and stirred at the same temperature for four hours. After completion of the reaction, the reaction solution was cooled to room temperature, and 4N aqueous solution of sodium hydroxide was added until the solution becomes pH 7. Ethanol was evaporated, the precipitated solid was collected and the resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 5-bromo-1H-indole-3-carboxylic acid ethyl ester (5.40 g) as a white solid.
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